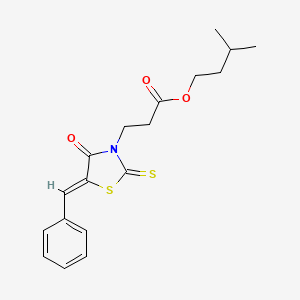

(Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

Properties

IUPAC Name |

3-methylbutyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-13(2)9-11-22-16(20)8-10-19-17(21)15(24-18(19)23)12-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBNZUIJFAMPLJ-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, making it a subject of various pharmacological studies.

Chemical Structure

The compound features a thiazolidinone core, characterized by a benzylidene substituent and a propanoate group. Its structure can be represented as follows:

Antibacterial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, the introduction of specific substituents on the thiazolidinone ring enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| (Z)-isopentyl derivative | Moderate | High |

| (E)-3-(4-oxo-5-pyridin-2-ylmethylene) | Low | Moderate |

| Benzylidene analogs | High | High |

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that certain thiazolidinones inhibit fungal strains such as Candida albicans. The presence of specific functional groups in the structure plays a crucial role in enhancing antifungal activity .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of reactive oxygen species (ROS), which contribute to cancer cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16F10 (melanoma) | 15 | Induction of apoptosis |

| MCF7 (breast) | 20 | Cell cycle arrest |

| HeLa (cervical) | 25 | ROS modulation |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and fungal metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species Modulation : By acting as an antioxidant, it modulates oxidative stress responses, contributing to its anticancer effects .

Case Studies

A notable study demonstrated that analogs of thiazolidinones showed varying degrees of tyrosinase inhibition, with some exhibiting potency greater than traditional inhibitors like kojic acid . This suggests potential applications in skin whitening products and melanoma treatment.

Comparison with Similar Compounds

Below is a structural and functional comparison of the target compound with analogs from the provided evidence:

Structural Analogues with Thiazolidinone Cores

Key Observations :

- Ester vs. Acid : The isopentyl ester in the target compound improves lipophilicity (logP ~4–5 estimated) compared to the carboxylic acid derivative (logP ~2–3), favoring passive diffusion across biological membranes .

Ester Variants

lists multiple esters (e.g., ethyl, isopentyl, octyl propanoates). The isopentyl group in the target compound balances steric bulk and hydrophobicity:

- Ethyl esters (e.g., I-6230 in ) are smaller, offering higher aqueous solubility but faster metabolic hydrolysis.

- Isopentyl esters resist enzymatic cleavage longer, extending half-life in vivo .

Substituent Effects on Activity

- Benzylidene vs. Pyridazine/Isoxazole : Compounds in (e.g., I-6230) replace the benzylidene with pyridazine or isoxazole rings. These heterocycles introduce hydrogen-bonding sites but reduce π-stacking capability compared to the planar benzylidene group .

- Chlorine Substituent : ’s compound includes a 2-chlorobenzyl group, which may enhance target binding via halogen bonding but increases molecular weight (~477 g/mol vs. ~420 g/mol for the target) .

Q & A

Basic: What are the common synthetic routes for (Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate?

The compound is typically synthesized via a multi-step condensation reaction. A key step involves the formation of the benzylidene-thiazolidinone core through Knoevenagel condensation between a rhodanine derivative and a substituted benzaldehyde. For example:

- Step 1 : React 2-thioxothiazolidin-4-one with isopentyl 3-aminopropanoate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the thiazolidinone intermediate .

- Step 2 : Condense the intermediate with benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) in ethanol or acetonitrile under reflux, catalyzed by bases like piperidine, to yield the (Z)-benzylidene configuration .

- Purification : Recrystallization from methanol or ethanol is commonly used to isolate the pure (Z)-isomer .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms stereochemistry (e.g., Z-configuration via coupling constants in ¹H NMR) and structural integrity. For example, olefinic protons in the benzylidene group show characteristic coupling (J = 10–12 Hz) .

- HRMS : Validates molecular formula (e.g., m/z calculated for C₂₀H₂₁NO₃S₂: 403.09; observed: 403.12) .

- Elemental Analysis : Ensures purity (>95% via CHNS analysis) .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity?

Optimization involves systematic screening of:

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .

- Catalysts : Bases like K₂CO₃ or piperidine improve condensation efficiency .

- Temperature : Reflux (70–80°C) favors Z-isomer formation due to thermodynamic control .

- Molar Ratios : A 1:1.2 ratio of thiazolidinone to benzaldehyde minimizes unreacted starting material .

Example : A 74% yield was achieved using acetic anhydride as a catalyst and ethanol as solvent under reflux for 6 hours .

Advanced: How can researchers resolve contradictory data in biological activity studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from:

- Structural analogs : Subtle changes in substituents (e.g., 4-fluorobenzylidene vs. 3,5-dichlorophenyl) alter binding affinity .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results. Standardize protocols using guidelines from the NCI-60 panel .

- Stereochemical purity : Ensure Z/E isomer ratios are quantified via HPLC or NOESY NMR to avoid confounding results .

Advanced: What methodologies confirm the Z-isomer configuration and ensure stereochemical purity?

- X-ray Crystallography : Definitive proof of Z-configuration via crystal structure analysis (e.g., dihedral angle between benzylidene and thiazolidinone planes <10°) .

- NOESY NMR : Correlates spatial proximity of protons (e.g., benzylidene aryl protons and thiazolidinone methyl groups) .

- HPLC : Uses chiral columns (e.g., Chiralpak IA) to separate Z/E isomers, with retention times validated against standards .

Advanced: What computational methods predict the compound’s reactivity and target interactions?

- DFT Calculations : Model reaction pathways (e.g., Gibbs free energy of Z vs. E isomer formation) using Gaussian 09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Predict binding to targets like EGFR kinase (PDB ID: 1M17) using AutoDock Vina. For example, the benzylidene group shows π-π stacking with Phe723 .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with antibacterial activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.